![molecular formula C8H11LiO3 B2433426 Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate CAS No. 2445750-57-0](/img/structure/B2433426.png)
Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate
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Overview
Description
Lithium;(1S,3R)-3-hydroxyspiro[33]heptane-1-carboxylate is a compound that features a unique spirocyclic structure The spiro[33]heptane core is a bicyclic system where two rings share a single carbon atom, creating a rigid and compact framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable ketone with a lithium enolate can form the spirocyclic structure. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to efficient and reproducible synthesis .
Chemical Reactions Analysis
Types of Reactions
Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Scientific Research Applications
Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound features a similar spirocyclic core but with different functional groups, leading to distinct chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: Another spirocyclic compound with a different ring system, used in the synthesis of various bioactive molecules.
Bicyclo[3.1.1]heptanes: These compounds share a similar rigid bicyclic structure but differ in the arrangement of their rings and functional groups.
Uniqueness
Lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate is unique due to its specific combination of a spirocyclic core with hydroxyl and carboxylate functional groups.
Properties
IUPAC Name |
lithium;(1S,3R)-3-hydroxyspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3.Li/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6,9H,1-4H2,(H,10,11);/q;+1/p-1/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZBONKJJKPONO-KGZKBUQUSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)C(CC2O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1CC2(C1)[C@H](C[C@H]2O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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